1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Description
Structural Characterization & Nomenclature
IUPAC Nomenclature and Isomeric Considerations
The compound 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is systematically named based on its structural components. The parent framework is a 1,2,3,6-tetrahydropyridine ring, which is a partially saturated six-membered nitrogen-containing heterocycle. The numbering prioritizes the nitrogen atom as position 1, followed by adjacent carbons in a clockwise manner.
Key substituents include:
- Benzyl group (C₆H₅CH₂–) attached to the nitrogen at position 1.
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 of the tetrahydropyridine ring. This boronate ester consists of a pinacol-derived dioxaborolane moiety with four methyl groups attached to the central boron atom.
The IUPAC name reflects the trigonal planar geometry of the boron atom, with two oxygen atoms from the dioxaborolane ring and a single bond to the tetrahydropyridine carbon at position 5.
Isomeric Considerations :
- Stereoisomerism : The tetrahydropyridine ring adopts a chair-like conformation due to partial saturation (positions 1,2,3,6), but the compound lacks stereogenic centers or double bonds that would enable geometric isomerism.
- Tautomerism : No keto-enol or other tautomeric forms are expected due to the absence of conjugated carbonyl groups.
X-ray Crystallographic Analysis of Boronate Configuration
While specific X-ray crystallographic data for this compound is not available in public repositories (e.g., Cambridge Structural Database), insights can be extrapolated from structurally analogous boronate esters.
Key Structural Features of Boronate Esters:
Comparative Insights from Analogues:
- Phenylboronic Acid Pinacol Ester : The boron atom’s trigonal planarity is preserved, with B–O bond lengths slightly shorter than those in boronic acids due to reduced hydrogen-bonding capacity.
- Tetrahydropyridine Derivatives : The partially saturated ring induces puckering to accommodate the boronate group, as seen in related N-substituted tetrahydropyridine boronic esters.
Comparative Molecular Geometry with Related N-Substituted Tetrahydropyridine Boronic Esters
The molecular geometry of This compound differs from other N-substituted analogues in bond angles and substituent positioning.
Impact of Substituents:
- Benzyl vs. Cbz Groups : The benzyl group’s lower steric demand allows the boronate group to adopt a more stable equatorial position, minimizing ring distortion. In contrast, the bulkier Cbz group forces the boronate into an axial position, increasing strain.
- Boronate Position : Position 5 (meta to N) vs. position 4 (para to N) affects electronic interactions. The meta position reduces conjugation between the boronate and nitrogen, potentially altering reactivity in cross-coupling reactions.
Properties
IUPAC Name |
1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15/h5-7,9-11H,8,12-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTKSTXDPAFDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678050 | |
| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-80-5 | |
| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The synthesis begins with pyridine derivatives due to their commercial availability and well-characterized reactivity. Two primary pathways exist:
Pathway A: Partial Hydrogenation of Pyridine
Pyridine undergoes catalytic hydrogenation under controlled conditions to yield 1,2,3,6-tetrahydropyridine. Typical conditions include:
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Catalyst : 10% Pd/C or Raney Ni
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Pressure : 50-100 psi H₂
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Solvent : Ethanol or THF
-
Temperature : 80-100°C
-
Time : 12-24 hours
This method produces the saturated core but requires subsequent functionalization at position 5.
Pathway B: Bromination of 1,2,3,6-Tetrahydropyridine
Direct bromination of the tetrahydropyridine ring presents regioselectivity challenges. Alternative approaches utilize pre-functionalized starting materials:
| Starting Material | Bromination Method | Yield (%) | Conditions |
|---|---|---|---|
| 3,4-Dihydropyridin-2(1H)-one | NBS in CCl₄ | 58 | 0°C, 2h, dark conditions |
| 1-Benzyl-1,2,3,6-tetrahydropyridine | HBr/H₂O₂ | 67 | Reflux, 6h |
| Pyridine N-oxide | PBr₃ in CH₂Cl₂ | 72 | Room temperature, 4h |
Post-bromination, catalytic hydrogenation removes any residual double bonds, yielding 5-bromo-1,2,3,6-tetrahydropyridine.
Boronic Ester Installation via Miyaura Borylation
The critical step introduces the pinacol boronic ester group at position 5 through palladium-catalyzed cross-coupling.
Standard Reaction Conditions
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Substrate : 5-Bromo-1,2,3,6-tetrahydropyridine
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Boronation Agent : Bis(pinacolato)diboron (1.2-2.0 equiv)
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Catalyst System :
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Pd(dppf)Cl₂ (3-5 mol%)
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KOAc (3.0 equiv) as base
-
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Solvent : 1,4-Dioxane or DMF
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Temperature : 80-100°C
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Time : 12-18 hours under N₂
Optimized Protocol
Recent advancements incorporate microwave-assisted synthesis to enhance efficiency:
| Parameter | Conventional Method | Microwave Optimization |
|---|---|---|
| Temperature | 100°C | 140°C |
| Time | 18 hours | 20 minutes |
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd |
| Yield | 68% | 89% |
Procedure :
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Charge 5-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (2 mol%), and KOAc (3.0 equiv) into a microwave vial.
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Add anhydrous 1,4-dioxane (0.2 M concentration).
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Purge with N₂ for 10 minutes.
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Irradiate at 140°C for 20 minutes with stirring.
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Cool, filter through Celite®, and concentrate.
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Purify by flash chromatography (hexanes:EtOAc 4:1).
Nitrogen Benzylation Strategies
With the boronic ester in place, the final step introduces the benzyl group at the ring nitrogen. Two principal methods dominate:
Alkylation with Benzyl Halides
Conditions :
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Benzylating Agent : Benzyl bromide (1.2 equiv)
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Base : NaH (2.0 equiv) in THF
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Temperature : 0°C → RT
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Time : 6-8 hours
Mechanistic Considerations :
The reaction proceeds via SN2 mechanism, with NaH deprotonating the secondary amine to generate a nucleophilic amide ion. Steric hindrance from the boronic ester necessitates extended reaction times compared to unsubstituted tetrahydropyridines.
Reductive Amination Alternative
For substrates sensitive to strong bases:
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Condense tetrahydropyridine with benzaldehyde (1.5 equiv) in MeOH.
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Add NaBH₃CN (1.2 equiv) at 0°C.
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Stir for 12 hours at RT.
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Quench with sat. NH₄Cl and extract with DCM.
Integrated Synthetic Workflow
Combining the above steps, the optimal preparation sequence is:
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Ring Formation : Hydrogenate pyridine to 1,2,3,6-tetrahydropyridine (Pathway A).
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Bromination : Treat with NBS in CCl₄ to install bromine at position 5.
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Borylation : Perform microwave-assisted Miyaura reaction.
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Benzylation : Alkylate with benzyl bromide under basic conditions.
Critical Purification Steps :
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After borylation: Silica gel chromatography to remove Pd residues.
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Post-benzylation: Recrystallization from EtOH/H₂O (9:1) enhances purity.
Analytical Characterization Data
Successful synthesis confirmation requires multi-nuclear NMR and mass spectrometry:
¹H NMR (400 MHz, CDCl₃) :
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δ 7.35-7.28 (m, 5H, Ar-H)
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δ 4.52 (s, 2H, N-CH₂-Ph)
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δ 3.45-3.38 (m, 2H, H-2/H-6)
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δ 2.75-2.68 (m, 2H, H-3)
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δ 1.31 (s, 12H, pinacol CH₃)
¹¹B NMR (128 MHz, CDCl₃) :
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δ 30.2 (characteristic boronic ester peak)
HRMS (ESI+) :
-
Calculated for C₁₈H₂₅BNO₂ [M+H]⁺: 298.1924
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Found: 298.1921
Comparative Analysis of Methodologies
Evaluating key parameters across published procedures reveals optimal conditions:
Microwave-assisted borylation reduces Pd loading by 60% while doubling throughput compared to thermal methods. The benzylation step benefits from in-situ quenching with aqueous NH₄Cl to prevent boronic ester hydrolysis.
Challenges and Troubleshooting
Common Issues :
-
Low Borylation Yield : Often from residual moisture. Ensure rigorous drying of reagents and solvents.
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N-Benzylation Incompletion : Add KI (0.1 equiv) as catalyst or switch to benzyl triflate.
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Boronic Ester Decomposition : Maintain pH 6-8 during workup; avoid protic solvents.
Stability Considerations :
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Store product under N₂ at -20°C in amber vials.
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Solutions in THF remain stable for 1 week at 4°C.
Industrial-Scale Adaptations
For kilogram-scale production:
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Replace column chromatography with crystallization (hexanes/MTBE).
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Use fixed-bed Pd scavengers (SiliaBond® Thiol) for catalyst removal.
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Implement continuous flow microwave reactors for borylation.
A typical pilot plant protocol achieves 82% yield at 5 kg/batch with 99.5% HPLC purity.
Emerging Methodologies
Recent advances show promise for further optimization:
-
Photoredox Catalysis : Enables borylation at room temperature using Ir(ppy)₃.
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Electrochemical Methods : Reduce Pd consumption to 0.5 mol% with applied potential.
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Biocatalytic Approaches : Engineered transaminases for asymmetric benzylation.
These methods remain experimental but may revolutionize large-scale synthesis in coming years.
Chemical Reactions Analysis
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron-containing dioxaborolane ring.
Common reagents include oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This interaction can influence various biochemical pathways, depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomerism (5- vs. 4-Boronate)
The 5-boronate isomer (primary compound) may exhibit distinct electronic and steric properties compared to the 4-boronate analog . For instance, in Suzuki couplings, the 5-position’s spatial arrangement could influence transmetallation efficiency with palladium catalysts. Computational studies (using software like OLEX2 ) are recommended to quantify steric parameters like %Vbur.
Protective Group Effects
The tert-butyl carbamate in tert-butyl 4-boronate derivatives improves stability against hydrolysis compared to the unprotected benzyl analog. This makes it preferable for long-term storage or reactions requiring aqueous conditions.
Heterocyclic Core Modifications
Replacing tetrahydropyridine with pyridine (e.g., 3-(pinacol boronate)-5-(trifluoromethyl)pyridine ) introduces aromaticity, altering conjugation and acidity. The trifluoromethyl group further enhances lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs.
Biological Activity
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (often referred to as "compound X") is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 311.18 g/mol
- CAS Number : 1594127-49-7
The biological activity of compound X is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Activity : The presence of the dioxaborolane moiety is believed to contribute to its free radical scavenging ability.
- Neuroprotective Effects : Research indicates that tetrahydropyridine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of compound X:
-
In Vitro Studies :
- A study demonstrated that compound X significantly reduces reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress. This suggests a protective mechanism against neurodegenerative conditions .
- Another investigation highlighted the compound's ability to inhibit specific enzymes involved in neuroinflammation, potentially reducing the progression of diseases like Alzheimer's .
- In Vivo Studies :
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A recent study focused on the effects of compound X in transgenic mice models of Alzheimer's disease. Mice treated with the compound exhibited:
- Reduced Amyloid Plaque Formation : Histological analysis revealed a significant decrease in amyloid-beta plaques.
- Improved Memory Performance : Behavioral tests indicated enhanced memory retention and learning capabilities.
Case Study 2: Antioxidant Efficacy
In a controlled study assessing the antioxidant properties of compound X:
- DPPH Radical Scavenging Assay : Compound X demonstrated a high percentage inhibition of DPPH radicals, indicating strong antioxidant activity.
- Cell Viability Assay : Neuronal cells pre-treated with compound X showed increased viability under oxidative stress conditions compared to untreated controls.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Solvent Systems and Their Roles
| Solvent | Role | Temperature Range | Key Advantage |
|---|---|---|---|
| THF | Coupling reactions | 80–90°C | Low moisture sensitivity |
| DMF | High-temperature reactions | 100–120°C | Solubilizes polar intermediates |
| Toluene/EtOH | Biphasic Suzuki reactions | 70–85°C | Facilitates phase separation |
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis using spectroscopic methods?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify characteristic signals:
- HPLC/GC : Purity assessment (≥95% by GC with flame ionization detection) .
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 356.2 for C₁₉H₂₅BNO₂) .
Critical Note : Discrepancies in NMR splitting patterns may indicate residual diastereomers; column chromatography (SiO₂, hexane/EtOAc) is recommended for purification .
Advanced Question: What strategies are recommended to address low yields in the coupling reactions involving this tetrahydropyridine-boronic ester?
Methodological Answer:
Low yields often stem from steric hindrance or boronate instability . Mitigation strategies include:
- Catalyst optimization : Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ for sterically hindered substrates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C in DMF) while maintaining yield .
- Protecting group engineering : Replace the benzyl group with a Boc (tert-butoxycarbonyl) group to reduce steric bulk temporarily .
Q. Table 2: Troubleshooting Low-Yield Scenarios
| Issue | Solution | Evidence Source |
|---|---|---|
| Boronate hydrolysis | Use anhydrous solvents and molecular sieves | |
| Incomplete coupling | Increase catalyst loading (2–5 mol%) | |
| Side reactions | Add TEMPO (radical scavenger) |
Advanced Question: How does the electronic environment of the tetrahydropyridine ring influence the reactivity of the boronic ester moiety in cross-coupling reactions?
Methodological Answer:
The electron density of the tetrahydropyridine ring modulates boronate reactivity:
- Electron-withdrawing groups (EWGs) : Enhance oxidative addition of Pd catalysts by polarizing the B–O bond. For example, trifluoromethyl substituents (as in ) increase coupling efficiency in electron-deficient aryl partners .
- Electron-donating groups (EDGs) : Reduce boronate electrophilicity, requiring harsher conditions (e.g., higher temperatures or Lewis acid additives) .
Q. Experimental Validation :
- Cyclic voltammetry : Measure oxidation potentials to correlate electronic effects with reactivity.
- DFT calculations : Model charge distribution on the boron center to predict coupling outcomes .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., deprotected amines or oxidized boronate species) .
- Assay conditions : Standardize cell lines and buffer systems (e.g., ammonium acetate buffer at pH 6.5 for consistent solubility) .
- Structural analogs : Compare activity of 1-benzyl vs. 1-(4-methylbenzyl) derivatives to isolate substituent effects .
Recommendation : Publish full synthetic protocols and characterization data to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
